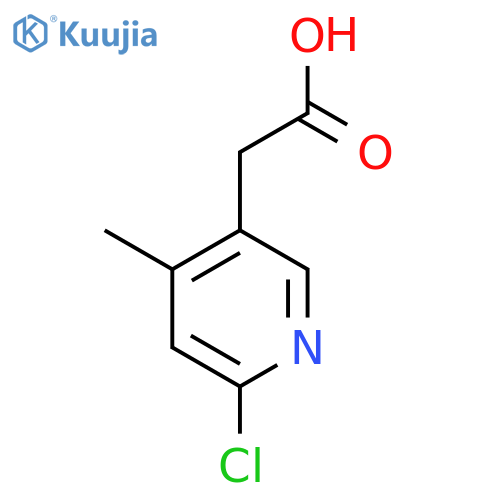Cas no 1000523-77-2 (2-(6-Chloro-4-methylpyridin-3-yl)acetic acid)

1000523-77-2 structure
商品名:2-(6-Chloro-4-methylpyridin-3-yl)acetic acid
2-(6-Chloro-4-methylpyridin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 1000523-77-2
- 2-(6-chloro-4-methylpyridin-3-yl)acetic acid
- EN300-7427854
- AKOS006313460
- 2-(6-Chloro-4-methylpyridin-3-yl)acetic acid
-
- インチ: 1S/C8H8ClNO2/c1-5-2-7(9)10-4-6(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)
- InChIKey: GASLIEZNVCLWSL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C)=C(C=N1)CC(=O)O
計算された属性
- せいみつぶんしりょう: 185.0243562g/mol
- どういたいしつりょう: 185.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 50.2Ų
2-(6-Chloro-4-methylpyridin-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7427854-2.5g |
2-(6-chloro-4-methylpyridin-3-yl)acetic acid |
1000523-77-2 | 95.0% | 2.5g |
$1903.0 | 2025-03-11 | |
| Enamine | EN300-7427854-0.1g |
2-(6-chloro-4-methylpyridin-3-yl)acetic acid |
1000523-77-2 | 95.0% | 0.1g |
$337.0 | 2025-03-11 | |
| Enamine | EN300-7427854-5.0g |
2-(6-chloro-4-methylpyridin-3-yl)acetic acid |
1000523-77-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-11 | |
| Enamine | EN300-7427854-10.0g |
2-(6-chloro-4-methylpyridin-3-yl)acetic acid |
1000523-77-2 | 95.0% | 10.0g |
$4176.0 | 2025-03-11 | |
| 1PlusChem | 1P028T6V-100mg |
2-(6-chloro-4-methylpyridin-3-yl)aceticacid |
1000523-77-2 | 95% | 100mg |
$479.00 | 2023-12-27 | |
| Aaron | AR028TF7-10g |
2-(6-chloro-4-methylpyridin-3-yl)aceticacid |
1000523-77-2 | 95% | 10g |
$5767.00 | 2023-12-16 | |
| 1PlusChem | 1P028T6V-5g |
2-(6-chloro-4-methylpyridin-3-yl)aceticacid |
1000523-77-2 | 95% | 5g |
$3543.00 | 2023-12-27 | |
| Enamine | EN300-7427854-0.5g |
2-(6-chloro-4-methylpyridin-3-yl)acetic acid |
1000523-77-2 | 95.0% | 0.5g |
$758.0 | 2025-03-11 | |
| Enamine | EN300-7427854-1.0g |
2-(6-chloro-4-methylpyridin-3-yl)acetic acid |
1000523-77-2 | 95.0% | 1.0g |
$971.0 | 2025-03-11 | |
| Aaron | AR028TF7-100mg |
2-(6-chloro-4-methylpyridin-3-yl)aceticacid |
1000523-77-2 | 95% | 100mg |
$489.00 | 2025-02-17 |
2-(6-Chloro-4-methylpyridin-3-yl)acetic acid 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
1000523-77-2 (2-(6-Chloro-4-methylpyridin-3-yl)acetic acid) 関連製品
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量